Benzoylprop-ethyl

概要

説明

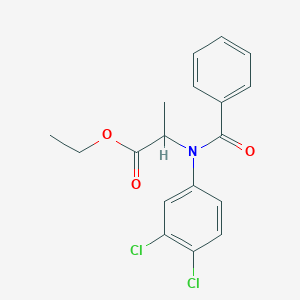

Benzoylprop-ethyl is a chemical compound with the molecular formula C₁₈H₁₇Cl₂NO₃ and a molecular weight of 366.238. This compound was primarily used as a selective herbicide for controlling wild oats in various field crops . it is now considered obsolete .

準備方法

Benzoylprop-ethyl can be synthesized through the reaction of benzyl acetate with glutaric anhydride . The process involves the following steps:

Reaction of benzyl acetate with glutaric anhydride: This reaction occurs in an organic solvent, producing an intermediate compound.

Hydrolysis and acidification: The intermediate compound is then hydrolyzed and acidified to yield the final product, this compound.

化学反応の分析

Hydrolysis of the Ethyl Ester Group

The ethyl ester group in benzoylprop-ethyl undergoes hydrolysis under enzymatic or aqueous conditions, forming the corresponding carboxylic acid derivative, benzoylprop (N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine).

Key Reaction Pathways:

-

Enzymatic Hydrolysis : Plant enzymes catalyze the cleavage of the ester bond, releasing ethanol and the bioactive acid form. This reaction is critical for its herbicidal activity, as the acid inhibits lipid biosynthesis in target weeds .

-

Acid/Base-Catalyzed Hydrolysis : In aqueous environments, the ester hydrolyzes under acidic or alkaline conditions, though the reaction is slower compared to enzymatic pathways .

Environmental Degradation Pathways

This compound’s stability and mobility in the environment are influenced by its low aqueous solubility and susceptibility to microbial action.

Degradation Processes:

| Process | Conditions | Products | Efficiency |

|---|---|---|---|

| Photolysis | UV light exposure | Chlorinated byproducts | Low (limited data) |

| Microbial Action | Soil microbiota | Dechlorinated intermediates, CO, HO | Moderate (varies by soil type) |

| Oxidation | Reaction with hydroxyl radicals | Hydroxylated derivatives | Not well characterized |

-

Soil Metabolism : Microbial degradation dominates, yielding non-toxic metabolites through dechlorination and ring cleavage .

Stereochemical Considerations

The DL-alaninate moiety renders this compound a racemic mixture. Enzymatic hydrolysis may exhibit stereoselectivity, though specific data on enantiomer-specific reactivity remain undocumented in accessible literature .

Herbicidal Activation Mechanism

The hydrolysis product, benzoylprop acid, inhibits acetyl-CoA carboxylase (ACCase), disrupting lipid synthesis in grasses. This mode of action is consistent with arylalanine herbicides .

Stability Under Storage Conditions

This compound is stable as a crystalline solid but may degrade in solution via:

-

Autocatalysis : Acidic degradation products accelerate ester hydrolysis.

-

Thermal Decomposition : Limited data suggest decomposition >150°C, releasing chlorinated volatiles .

Synthetic Byproducts and Impurities

Historical synthesis routes likely generated intermediates such as:

-

3,4-Dichloroaniline : From incomplete benzoylation.

Interaction with Agricultural Adjuvants

Surfactants and oils used in herbicide formulations may enhance solubilization, altering reaction kinetics in foliar applications. No specific studies were identified in reviewed sources.

科学的研究の応用

Benzoylprop-ethyl has been used in various scientific research applications, including:

Chemistry: As a chemical reagent and intermediate in organic synthesis.

Biology: In studies related to herbicide action and plant physiology.

作用機序

The primary mechanism of action of benzoylprop-ethyl involves the inhibition of lipid biosynthesis . This inhibition disrupts the normal growth and development of target plants, leading to their selective control. The molecular targets and pathways involved in this process include enzymes responsible for lipid synthesis, which are essential for cell membrane formation and function.

類似化合物との比較

Benzoylprop-ethyl is similar to other arylalanine herbicides, such as:

- Propionic acid, 2-(N-benzoyl-N-(3,4-dichlorophenyl))amino-, ethyl ester

- Ethyl 2-(N-benzoyl-3,4-dichloroanilino)propionate

Compared to these compounds, this compound is unique due to its specific molecular structure and the presence of the ethyl ester group, which influences its chemical reactivity and biological activity.

生物活性

Benzoylprop-ethyl (chemical name: ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alaninate) is an obsolete herbicide that was primarily utilized for the selective control of wild oats in various field crops. Despite its historical significance, comprehensive data on its biological activity, environmental impact, and health effects remain limited. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, toxicity, and ecological implications.

- Molecular Formula : C18H17Cl2NO3

- Molecular Weight : 366.24 g/mol

- CAS Number : 22212-55-1

- Appearance : Colorless crystalline solid

- Solubility : Low aqueous solubility

This compound functions as an herbicide by inhibiting lipid biosynthesis in target plants. Its selective action against wild oats allows it to be used in crops like wheat and barley without significantly affecting these cultivated species. The compound's mode of action involves disrupting the metabolic processes essential for plant growth and development.

Herbicidal Efficacy

This compound has been shown to effectively control wild oats at low application rates. Studies indicate that the compound can be administered in doses ranging from 0.3 to 3.0 mg/kg in total diet for livestock without significant adverse effects on animal health .

Toxicological Data

The acute toxicity of this compound is classified as moderately hazardous based on its LD50 values:

- Oral LD50 : 200-2,000 mg/kg (liquids)

- Dermal LD50 : 400-4,000 mg/kg (liquids)

These values suggest that while this compound poses some risk, it is less toxic compared to other herbicides . Importantly, it is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) .

Environmental Impact

Despite its effectiveness as a herbicide, this compound has been deemed obsolete due to concerns regarding its environmental persistence and potential ecological effects. The compound's low solubility raises questions about its mobility in soil and water systems, leading to potential accumulation in non-target organisms .

Study on Plant Uptake

A study investigated the effect of this compound on the uptake and transport of phosphorus in Avena fatua (wild oat) and Triticum aestivum (wheat). Results indicated that this compound significantly altered the uptake rates of phosphorus, demonstrating its impact on nutrient transport within plants .

Residue Analysis in Livestock

Research involving lactating cows showed that low doses of this compound did not lead to significant residues in milk or tissues, indicating a low risk of bioaccumulation in food products . This finding is crucial for assessing the safety of agricultural practices involving this herbicide.

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| Chemical Name | Ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alaninate |

| Molecular Weight | 366.24 g/mol |

| Herbicidal Efficacy | Effective against wild oats |

| Oral LD50 | 200-2,000 mg/kg |

| Dermal LD50 | 400-4,000 mg/kg |

| Environmental Persistence | Low aqueous solubility; potential accumulation concerns |

特性

IUPAC Name |

ethyl 2-(N-benzoyl-3,4-dichloroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO3/c1-3-24-18(23)12(2)21(14-9-10-15(19)16(20)11-14)17(22)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCGUGMPSUYJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040281 | |

| Record name | Benzoylprop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22212-55-1 | |

| Record name | Benzoylprop-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22212-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylprop-ethyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylprop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYLPROP-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95764D9P7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。